![molecular formula C13H9ClN4O4S B2608961 N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-52-3](/img/structure/B2608961.png)
N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H9ClN4O4S and its molecular weight is 352.75. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides demonstrated antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Gein et al., 2015).
Anticancer Applications
Research has also explored the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Specific compounds have shown promising anticancer activity against various cancer cell lines, suggesting their relevance in the design of novel anticancer drugs. For instance, a study evaluated novel derivatives for their antimicrobial and anticancer activities, demonstrating that certain compounds were more potent than standard drugs against specific cancer cell lines, highlighting their therapeutic potential (Verma & Verma, 2022).
Anti-inflammatory Applications
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. Some compounds exhibited moderate anti-inflammatory activity, comparable to indomethacin, a standard anti-inflammatory drug. This suggests their utility in developing new anti-inflammatory therapies (Tozkoparan et al., 1999).
Applications in Organic Fluorescence
The fluorescence properties of certain thiazolo[3,2-a]pyrimidine derivatives have been investigated, revealing that organic fluorophores derived from this class can serve as the primary fluorescence origins in carbon dots with high fluorescence quantum yields. This finding opens avenues for their application in bioimaging and sensing technologies (Shi et al., 2016).
Synthetic Methodologies
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized using various synthetic routes, demonstrating their versatility in organic synthesis. The structural elucidation of these compounds via X-ray crystallography and NMR spectroscopy has further contributed to the understanding of their chemical properties and potential applications in medicinal chemistry and materials science (Kulakov et al., 2009).
Mechanism of Action
Thiazolo[3,2-a]pyrimidines
are a class of compounds that have shown a wide range of biological activities . They are derivatives of pyrimidine, a six-membered ring compound composed of carbon and nitrogen . Pyrimidines are the building blocks of many natural compounds such as vitamins and antibiotics, and they are also crucial in the theoretical development of heterocyclic chemistry and in organic synthesis .
Nitrophenyl compounds
, on the other hand, are derivatives of phenol and are often used in the synthesis of dyes, drugs, and pesticides. The nitro group is a powerful activating group that makes the phenyl ring highly reactive towards electrophilic aromatic substitution .
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-9-2-1-7(18(21)22)5-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOJGZDNWDDIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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